Dichloroacetonitrile
Overview
Description
Dichloroacetonitrile is an organic compound with the chemical formula C2HCl2N. It is a colorless liquid with a pungent odor and is known for its high volatility and toxicity. This compound is primarily used as an intermediate in organic synthesis and is a significant disinfection by-product in chlorinated drinking water .
Mechanism of Action
Target of Action
Dichloroacetonitrile (DCAN) is a disinfection by-product (DBP) that is widespread in drinking water . The primary targets of DCAN are aromatic amino acids .
Mode of Action
DCAN interacts with its targets through a series of chemical reactions. First, chlorination of amines, amino acids, and peptides rapidly forms N-chloramines via chlorine substitution . Then, UV photolysis promotes the transformation from N-chloramines to N-chloroaldimines and then to phenylacetonitrile .
Biochemical Pathways
The biochemical pathways affected by DCAN involve the transformation of phenylacetonitrile to DCAN. This transformation is attributed to radical oxidation, as indicated by scavenging experiments and density functional theory calculations .
Pharmacokinetics
It’s known that dcan can be used as a reactant to prepare various compounds
Result of Action
The result of DCAN’s action is the formation of dichloroacetic acid (DCAA) through different pathways . The degradation rates of DCAN in the UV/Cl2 process are higher than those in the UV/H2O2 process, due to the higher nucleophilic attack rates and radical oxidation rates in the former process .
Action Environment
The action of DCAN is influenced by environmental factors such as pH and oxidant dosage. The degradation rates of DCAN were found to be higher with increasing solution pH from 5 to 6, because the increased HO−-assisted hydrolysis and nucleophilic attack of DCAN surpassed the decreased radical oxidation of DCAN . The degradation was also enhanced with increasing chlorine or H2O2 dosage from 100 to 1000 μM, mainly due to the increased contribution from the nucleophilic attack .
Biochemical Analysis
Biochemical Properties
DCAN interacts with various biomolecules, including enzymes and proteins. It is known to induce DNA strand breaks in cultured human lymphoblastic cells
Cellular Effects
DCAN has been shown to have significant effects on cellular processes. For instance, it has been found to induce apoptosis or programmed cell death in murine macrophage cell lines . This is achieved through reactive oxygen intermediates-mediated oxidative mechanisms of cellular damage .
Molecular Mechanism
The molecular mechanism of DCAN’s action involves its interaction with biomolecules at the molecular level. It acts as an alkylating agent , which means it can add an alkyl group to other molecules, such as DNA, potentially leading to mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DCAN can change over time. For instance, it has been observed that DCAN undergoes base-catalysed hydrolysis . The rate of this reaction depends on factors such as reaction time, chlorine dose, and pH .
Dosage Effects in Animal Models
In animal models, the effects of DCAN vary with dosage. High concentrations of DCAN have been found to induce full-litter resorptions (FLR) in rats . The exact threshold effects and potential toxic or adverse effects at high doses are still being studied.
Metabolic Pathways
It is known that DCAN is formed from the reaction of chlorine with organic materials
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroacetonitrile can be synthesized through various methods. One common method involves the reaction of methyl chloroacetate with hydroxylamine under esterification conditions . Another method involves the reaction of cyanoacetic acid with N-bromosuccinimide, followed by purification and distillation .
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the chlorination of organic matter in water treatment processes. The reaction conditions typically involve the presence of chlorine and organic precursors such as amino acids .
Chemical Reactions Analysis
Types of Reactions: Dichloroacetonitrile undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Substitution: this compound can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.
Major Products Formed:
Scientific Research Applications
Dichloroacetonitrile has several applications in scientific research:
Comparison with Similar Compounds
Acetonitrile (CH3CN): A colorless liquid used as a solvent in organic synthesis.
Trichloroacetonitrile (C2HCl3N): Another chloroacetonitrile compound with similar properties but higher chlorine content.
Uniqueness: Dichloroacetonitrile is unique due to its specific reactivity and formation as a disinfection by-product in chlorinated water. Its high volatility and pungent odor also distinguish it from other similar compounds .
Properties
IUPAC Name |
2,2-dichloroacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2N/c3-2(4)1-5/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZZWJCGRKXEFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2N | |
Record name | DICHLOROACETONITRILE | |
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DSSTOX Substance ID |
DTXSID3021562 | |
Record name | Dichloroacetonitrile | |
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Molecular Weight |
109.94 g/mol | |
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Physical Description |
Dichloroacetonitrile is a clear liquid., Clear liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
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Boiling Point |
234 to 235 °F at 760 mmHg (decomposes) (NTP, 1992), 112.5 °C | |
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Flash Point |
greater than 212 °F (NTP, 1992), Flash Point > 100 °C | |
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Solubility |
10 to 50 mg/mL at 70.7 °F (NTP, 1992), Soluble in methanol, Soluble in ethanol | |
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Density |
1.369 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.369 g/cu cm at 20 °C | |
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Vapor Pressure |
2.82 [mmHg] | |
Record name | Dichloroacetonitrile | |
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Mechanism of Action |
The water disinfectant by-product dichloroacetonitrile (DCAN) is a direct-acting mutagen and induces DNA strand breaks in cultured human lymphoblastic cells. Cellular activation by environmental agents may exert detrimental effects to the cells. Activated macrophages produce reactive oxygen intermediates such as H(2)O(2), (-)OH and O(2). Therefore, the effect of various concentrations of DCAN (100-400 uM) on the activity of macrophage cells (RAW 264.7) was studied. In these cells, DCAN-induced oxidative stress was characterized by the production of reactive oxygen intermediates (ROI). Also, the ratios of intracellular GSH/GSSG was assessed and used as a biomarker for oxidative stress. The secretion of TNF-alpha was assessed since macrophages are known to secrete TNF-alpha as a result of cellular oxidative stress. Electrophoretic detection of DNA degradation and light microscopy was utilized for the characterization of DCAN-induced apoptosis. Lactate dehydrogenase (LDH) leakage and trypan blue exclusion were used as markers of cellular necrosis. Following exposure to DCAN (200 uM and 400 uM), intracellular GSSG was increased (2.5-fold of control, P<0. 05). DCAN activation of RAW cells was detected by elevated levels of intracellular ROI (1.9-2.5-fold than control, P<0.05) and increased secretion of TNF-alpha (4.5 fold-than control, P <0.05). Elecrophoresis of genomic DNA of treated cells indicated a dose-dependent increase in degradation of genomic DNA. Morphological studies also indicated that exposure of RAW cells to 100 uM or 200 uM DCAN incites apoptotic cell death. At higher concentrations (400 uM), however, significant (P<0.05) increase in LDH leakage and decrease in cell viability (55% of control) indicative of cellular necrosis, were observed. These studies indicate that DCAN induces dose-dependent apoptosis or necrosis in RAW cells that could be due to the disturbance in intracellular redox status and initiation of ROI-mediated oxidative mechanisms of cellular damage. | |
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Color/Form |
Liquid | |
CAS No. |
3018-12-0 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dichloroacetonitrile formed in drinking water?
A1: this compound is primarily formed through the reaction of chlorine-based disinfectants (chlorine or chloramine) with natural organic matter (NOM) containing nitrogenous compounds. [, , , , , ] Specifically, amino acids, peptides, and proteins present in the source water serve as precursors for DCAN formation. [, , , ] The specific pathways and mechanisms involved are complex and influenced by factors such as pH, chlorine dose, temperature, and the presence of bromide ions. [, , , , ]
Q2: Are there specific conditions that favor this compound formation during chlorination?
A2: Yes, research suggests that this compound formation is favored under certain conditions. For instance, higher chlorine doses, longer reaction times, and acidic to neutral pH conditions generally lead to increased DCAN formation. [, , , ] Additionally, the presence of specific amino acids like aspartic acid and tryptophan, as well as bromide ions, has been linked to higher DCAN production. [, , , ]
Q3: Can biofilms in drinking water distribution systems contribute to this compound formation?
A4: Yes, studies have shown that biofilms present in drinking water distribution systems can act as significant precursors for both this compound and dichloroacetamide (DCAcAm) formation during chlorination and chloramination. [] This emphasizes the importance of biofilm control strategies in managing DBP formation within distribution systems.
Q4: What is the role of sunlight in this compound formation in wastewater-impacted waters?
A5: Sunlight exposure can influence this compound formation potential (DCAN-FP) in wastewater effluents. Studies indicate that sunlight preferentially attenuates the formation potential of bromochloroacetonitrile over DCAN-FP. [] This suggests that sunlight exposure might play a role in shifting the DBP profile in wastewater-impacted surface waters.
Q5: What are the known toxicological concerns associated with this compound exposure?
A6: this compound is considered more cytotoxic and genotoxic than some regulated DBPs like haloacetic acids. [, , ] Studies in mammalian cells and animal models have shown that DCAN exposure can lead to oxidative stress, DNA damage, and cell death. [, , , ] Specifically, DCAN has been linked to liver and kidney damage in rats following subacute oral exposure. [] Some studies have suggested a potential link between DBP exposure, including DCAN, and adverse pregnancy outcomes, but more research is needed to establish a causal relationship. []
Q6: How does this compound exert its toxic effects at the cellular level?
A7: Research suggests that this compound induces cytotoxicity primarily through oxidative stress-mediated pathways. [] DCAN exposure has been shown to increase reactive oxygen species (ROS) production, deplete antioxidant defenses (like glutathione), and induce lipid peroxidation in cells. [, , ] These oxidative insults can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Q7: Are there alternative quenching agents for free chlorine that can minimize this compound formation during DBP analysis?
A9: Yes, research has explored alternatives to traditional quenching agents like ammonium ions and sulfite for more accurate DBP measurement. [] Hydrogen peroxide has shown promise as a dechlorinating agent, leading to smaller errors in THM, HAA, and AOX determination compared to ammonium or sulfite. [] While HANs can degrade in the presence of sulfite, hydrogen peroxide appears to have a minimal impact on their stability. []
Q8: Can we use computational methods to predict this compound formation and toxicity?
A10: Yes, quantitative structure-activity relationship (QSAR) models have been developed to predict both the cytotoxicity and genotoxicity of various haloacetonitriles, including DCAN. [] These models utilize physicochemical parameters and toxicity data to establish correlations between chemical structure and biological activity. [] Such models can be valuable tools in predicting the potential toxicity of novel HANs, aiding in risk assessment and prioritization for further investigation.
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